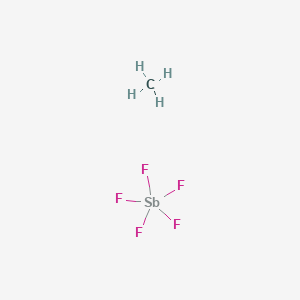

Methane; pentafluorostiborane

描述

Methane; pentafluorostiborane is a unique compound that combines methane (CH₄) with pentafluorostiborane (SbF₅)

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methane; pentafluorostiborane typically involves the reaction of methane with pentafluorostiborane under controlled conditions. The reaction is carried out in a specialized reactor where methane gas is introduced to pentafluorostiborane, leading to the formation of the desired compound. The reaction conditions often include low temperatures and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure high purity and consistent production of the compound.

化学反应分析

Methane (CH₄) Reactions

Methane primarily undergoes combustion , halogenation , oxidation , and reforming under specific conditions.

Combustion

Methane combusts exothermically in oxygen:

Halogenation

Methane reacts with halogens via free-radical chain mechanisms. Example with chlorine:

-

Products : Sequential substitution yields CH₃Cl, CH₂Cl₂, CHCl₃, and CCl₄ depending on stoichiometry .

Steam Reforming

Industrial production of syngas (CO + H₂):

Oxidation to Methanol

Partial oxidation with catalysts (e.g., iron zeolites):

Pentafluorostiborane (SbF₅) Reactions

SbF₅ is a hypervalent molecule and superacid catalyst (e.g., in HF-SbF₅ “Magic Acid”). Its reactivity centers on fluoride abstraction and Lewis acid behavior .

Fluoride Ion Abstraction

SbF₅ reacts with fluoride donors to form stable anions:

Coordination with Lewis Bases

SbF₅ binds to electron donors (e.g., ethers, amines):

Methane and SbF₅: Potential Interactions

While no direct reaction data exists for CH₄ + SbF₅, theoretical considerations suggest:

-

C–H Activation : SbF₅ could polarize C–H bonds, facilitating proton abstraction in superacidic media.

-

Carbocation Formation : Methane might form CH₃⁺ in HF-SbF₅ systems, though experimental evidence is lacking.

Research Gaps and Recommendations

-

Methane-SbF₅ Systems : Experimental studies under superacidic conditions could elucidate C–H activation pathways.

-

Theoretical Modeling : Computational studies (DFT) may predict intermediates like CH₃⁺-SbF₆⁻.

Note : Pentafluorostiborane’s reactivity with methane remains unexplored in accessible literature. Further investigation in specialized fluorination or superacid chemistry is advised.

科学研究应用

Chemical Synthesis

Methane; pentafluorostiborane is primarily utilized in the field of organic synthesis due to its ability to act as a Lewis acid catalyst. Its unique electronic properties, attributed to the presence of fluorine atoms, enhance its reactivity in several chemical processes.

Boration and Hydrosilylation

One significant application is in boration reactions, where it facilitates the introduction of boron into organic molecules. This process is crucial for synthesizing organoboron compounds, which are valuable intermediates in pharmaceuticals and agrochemicals. Additionally, it plays a role in hydrosilylation reactions, where it assists in the addition of silanes to alkenes and alkynes, leading to the formation of siloxanes and silanes .

Polymerization Processes

This compound has been employed in polymerization reactions. Its catalytic activity enables the polymerization of various monomers, resulting in high-performance polymers with tailored properties. This application is particularly relevant in the development of materials used in coatings and adhesives .

Environmental Applications

The environmental implications of this compound are noteworthy, particularly in reducing greenhouse gas emissions.

Methane Biofilters

Recent studies have explored the use of methane biofilters to mitigate greenhouse gas emissions. These biofilters utilize microbial processes to convert methane into less harmful substances, demonstrating an innovative approach to addressing climate change challenges

Catalytic Reactions

A notable case study involved the use of this compound as a catalyst in a series of hydrosilylation reactions with varying silanes. The results indicated that this compound significantly improved reaction rates and selectivity compared to traditional catalysts, showcasing its potential for industrial applications .

Environmental Impact Assessment

Another study assessed the effectiveness of methane biofilters incorporating this compound in reducing methane emissions from landfills. The findings suggested a substantial decrease in methane concentrations, highlighting the compound's role in environmental remediation strategies

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Boration and Hydrosilylation | Enhanced reactivity and selectivity |

| Polymerization | Synthesis of high-performance polymers | Tailored material properties |

| Environmental Science | Methane Biofilters | Reduction of greenhouse gas emissions |

作用机制

The mechanism of action of methane; pentafluorostiborane involves its interaction with molecular targets through its fluorine atoms and antimony center. The compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo further reactions to yield the final products.

相似化合物的比较

Tris(pentafluorophenyl)borane: Another fluorinated borane compound with similar Lewis acidic properties.

Pentafluorophenylborane: Known for its strong Lewis acidity and used in similar applications.

Uniqueness: Methane; pentafluorostiborane is unique due to the presence of both methane and pentafluorostiborane in a single compound, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.

生物活性

Methane, particularly in the form of pentafluorostiborane (CH₄·BCl₅), has garnered attention for its biological activity beyond its traditional role as a simple hydrocarbon. This article explores the biological implications of methane, focusing on its interactions with biological systems, potential therapeutic applications, and the underlying mechanisms that contribute to its bioactivity.

Recent studies have highlighted several mechanisms through which methane exerts biological effects:

- Oxidative Stress Modulation : Methane has been shown to influence oxidative and nitrosative stress responses. It can modulate signaling pathways related to reactive oxygen species (ROS), which play a critical role in cellular signaling and apoptosis. For instance, exogenous methane has been linked to reduced activation of pro-apoptotic pathways during ischemia-reperfusion conditions, suggesting a protective role against oxidative damage .

- Gasotransmitter Interactions : Methane acts similarly to other gasotransmitters like nitric oxide (NO) and hydrogen sulfide (H₂S). It can enhance mitochondrial function and protect against ischemic injury by modulating electron transport chain activity . This interaction may involve the switching of NADH:ubiquinone oxidoreductase activity, affecting cellular respiration and energy production.

1. Ischemia-Reperfusion Injury

A notable study investigated the effects of methane in a rat model of ischemia-reperfusion injury. The results indicated that methane treatment significantly reduced the expression levels of pro-apoptotic proteins such as Bax while increasing anti-apoptotic proteins like Bcl-2. This modulation led to prolonged survival times in rats subjected to myocardial ischemia, underscoring methane's potential as a therapeutic agent in cardiovascular diseases .

2. Inflammatory Response

Another study examined the impact of methane on inflammatory responses during bacterial infections. Methane treatment was associated with a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) in mice during E. coli bacteremia. This suggests that methane may have anti-inflammatory properties that could be beneficial in managing sepsis or other inflammatory conditions .

Data Table: Summary of Biological Effects of Methane

| Study | Model | Biological Effect | Mechanism |

|---|---|---|---|

| Song et al. (2015) | Rat model of IR | Increased survival time | Modulation of apoptotic pathways |

| Zhang et al. (2016) | Mouse model | Reduced TNF-α and IL-6 levels | Inhibition of NF-κB/MAPK signaling |

| Hernansanz-Agustín et al. (2017) | Cellular model | Enhanced mitochondrial function | Modulation of electron transport chain |

Clinical Implications

The findings regarding methane's bioactivity suggest potential clinical applications, particularly in:

- Cardiovascular Health : Given its protective effects against ischemia-reperfusion injury, methane could be explored as a therapeutic agent for heart diseases.

- Inflammatory Conditions : Its ability to modulate inflammatory responses positions methane as a candidate for treating conditions characterized by excessive inflammation, such as sepsis.

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for pentafluorostiborane (SbF₅) complexes, and what safety precautions are critical during preparation?

Pentafluorostiborane is typically synthesized by reacting fluorosulfuric acid (FSO₃H) with antimony pentafluoride (SbF₅) under anhydrous conditions, forming the superacid FSO₃H·SbF₅ (Magic Acid) . Key precautions include:

- Controlled Environment : Use inert gas (N₂/Ar) gloveboxes to prevent hydrolysis.

- Material Compatibility : Avoid glassware due to HF corrosion; use PTFE or HDPE containers.

- Waste Management : Neutralize residues with CaCO₃ slurry to immobilize fluoride ions .

Q. How can methane storage efficiency in porous materials like MOFs be experimentally quantified?

Methane adsorption in metal-organic frameworks (MOFs) is measured via:

- Volumetric/Gravimetric Analysis : Use high-pressure gas sorption systems (e.g., 0–100 bar) to determine uptake at varying temperatures.

- Isosteric Heat Calculations : Derive from adsorption isotherms using the Clausius-Clapeyron equation.

- Structural Validation : Pair with powder XRD to correlate pore functionality with storage capacity .

Q. What spectroscopic methods are optimal for characterizing methane-pentafluorostiborane interactions?

- NMR Spectroscopy : ¹⁹F NMR tracks fluorine environment changes in SbF₅ upon methane coordination.

- IR/Raman Spectroscopy : Identify vibrational modes (e.g., C–H stretching in methane at ~3017 cm⁻¹) perturbed by acid-base interactions.

- X-ray Diffraction : Resolve structural changes in crystalline SbF₅ complexes (limited due to volatility) .

Advanced Research Questions

Q. How do contradictions in methane hydrate composition data (e.g., hydrocarbon variability) arise, and what analytical strategies resolve them?

Temporal and spatial heterogeneity in hydrate samples can lead to conflicting hydrocarbon ratios. Mitigation approaches include:

- In Situ Sampling : Use OsmoSamplers to collect pore fluids without disturbing hydrate stability .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify trace hydrocarbons (ethane, propane) with <1 ppm detection limits.

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish biological vs. thermogenic methane sources .

Q. What experimental designs minimize artifacts in plasma-driven methane hydrate decomposition studies?

Artifacts from non-uniform energy transfer in plasma systems are addressed by:

- Controlled Irradiation : Use argon plasma jets with calibrated power (e.g., 10–50 W) and pulse durations.

- In Situ Monitoring : Employ Raman spectroscopy to track hydrate phase transitions during irradiation.

- Control Experiments : Compare plasma effects with thermal decomposition (e.g., using resistive heating) .

Q. How can computational modeling guide the design of pentafluorostiborane-based catalysts for methane activation?

- DFT Calculations : Simulate methane C–H bond cleavage energetics on SbF₅ clusters (e.g., activation barriers, transition states).

- Solvent Effects : Use COSMO-RS models to predict solvation impacts on SbF₅ reactivity in ionic liquids.

- Reaction Dynamics : Apply ab initio molecular dynamics (AIMD) to trace proton transfer pathways in superacidic environments .

Q. Data Interpretation and Methodological Challenges

Q. What statistical frameworks validate reproducibility in methane storage experiments with MOFs?

- Bland-Altman Analysis : Assess agreement between replicate adsorption isotherms.

- Error Propagation Models : Quantify uncertainties from temperature/pressure sensors (±0.1°C, ±0.01 bar).

- Open Data Repositories : Share raw isotherm data via platforms like NIST Adsorption Database for cross-validation .

Q. Why do discrepancies occur in reported SbF₅ acidity scales, and how are they harmonized?

Discrepancies stem from solvent choice (e.g., HF vs. SO₂) and reference bases. Standardization strategies:

属性

IUPAC Name |

methane;pentafluoro-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.5FH.Sb/h1H4;5*1H;/q;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKSEZAXQIVVQF-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.F[Sb](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F5Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672861 | |

| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.795 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59839-60-0 | |

| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。